

## SR-16435 chemical structure and synthesis

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An In-Depth Technical Guide to the Chemical Structure and Synthesis of SR-16435

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SR-16435** is a potent bifunctional opioid ligand that acts as a partial agonist at both the  $\mu$ -opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] Its unique pharmacological profile suggests potential as a potent analgesic with a reduced tolerance liability and enhanced efficacy against neuropathic pain compared to classical MOR-selective agonists.[1] This document provides a comprehensive overview of the chemical structure of **SR-16435**, its mechanism of action, and a detailed, proposed synthesis pathway based on established chemical methodologies.

## **Chemical Structure and Properties**

**SR-16435** is a complex molecule featuring a bicycloalkane moiety linked to a piperidinyl-indolinone core. Its formal IUPAC name is 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one.[2][4]



SR-16435

SR-16435 Structure

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Caption: 2D Chemical Structure of SR-16435.

### **Quantitative Chemical Data**

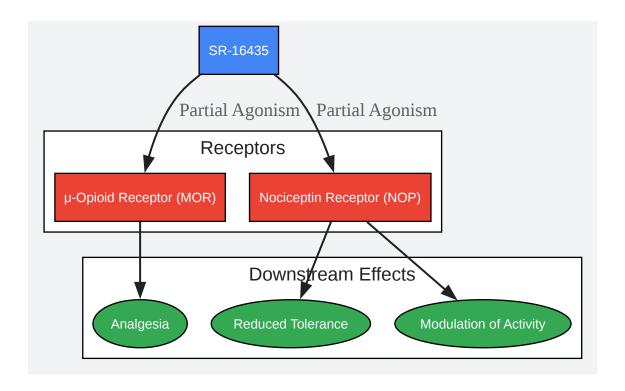
The key physicochemical properties of **SR-16435** are summarized in the table below.

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name        | 1-(1-(bicyclo[3.3.1]nonan-9-<br>yl)piperidin-4-yl)indolin-2-one | [2][4]       |
| CAS Number        | 857262-16-9   | [2]          |
| Molecular Formula | C22H30N2O   | [2]          |
| Molar Mass        | 338.495 g/mol   | [2]          |
| SMILES            | C1CC2CCC(C1)C2N3CCC(<br>CC3)N4C(=O)CC5=CC=CC=C<br>54            | [2]          |

## **Mechanism of Action and Biological Activity**

**SR-16435** functions as a dual partial agonist, exhibiting high binding affinity for both the NOP and MOR receptors. This dual engagement is central to its unique pharmacological effects.





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Caption: Signaling pathway of SR-16435 as a dual agonist.

#### **Receptor Binding Affinity**

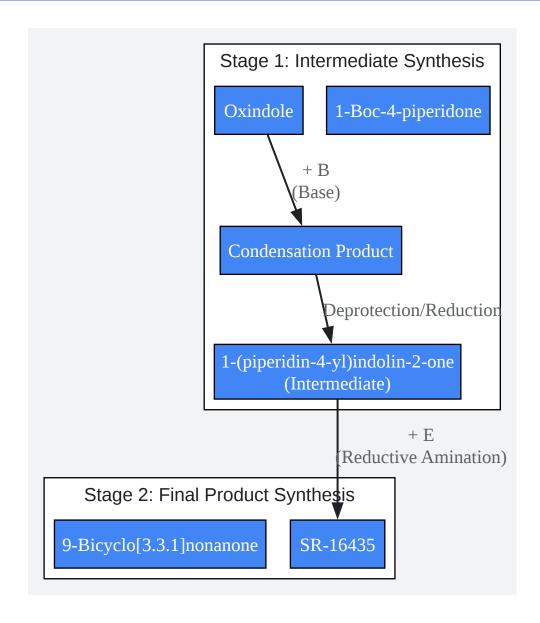
Quantitative analysis reveals the high affinity of **SR-16435** for its targets. The binding affinities (Ki) are presented below.

| Receptor         | Ki Value (nM) | Reference(s) |
|------------------|---------------|--------------|
| Nociceptin (NOP) | 7.49          | [5]          |
| μ-Opioid (MOR)   | 2.70          | [5]          |

# **Proposed Chemical Synthesis**

While the seminal publications focus on the pharmacology of **SR-16435**, a definitive synthesis protocol can be constructed based on the work of Zaveri et al. on a series of N-(4-piperidinyl)-2-indolinones, which constitute the core of **SR-16435**.[3][6] The proposed synthesis is a two-stage process involving the creation of a key piperidinyl-indolinone intermediate, followed by N-alkylation via reductive amination.





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Caption: Proposed two-stage synthesis pathway for SR-16435.

### **Experimental Protocols**

The following protocols are proposed based on standard, widely-used synthetic organic chemistry reactions and methodologies reported for analogous compounds.[3][6]

Stage 1: Synthesis of 1-(piperidin-4-yl)indolin-2-one (Intermediate)

This stage involves the formation of the piperidinyl-indolinone core. A common method is the coupling of oxindole with a protected piperidone derivative.

### Foundational & Exploratory





- Reaction Setup: To a solution of oxindole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in anhydrous toluene, add a catalytic amount of a suitable base such as pyrrolidine (0.1 eq).
- Condensation: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of starting materials.
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification & Reduction: The crude enamine intermediate can be purified by column chromatography. Subsequently, the double bond is reduced using a standard reducing agent like sodium borohydride in methanol.
- Deprotection: The Boc-protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the desired intermediate, 1-(piperidin-4-yl)indolin-2-one.

#### Stage 2: Synthesis of **SR-16435** via Reductive Amination

This final stage couples the bicyclic ketone with the piperidine intermediate.

- Reaction Setup: In a round-bottom flask, dissolve 1-(piperidin-4-yl)indolin-2-one (1.0 eq) and 9-bicyclo[3.3.1]nonanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
- Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring solution at room temperature. Acetic acid (1-2 eq) may be added to facilitate iminium ion formation.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Quenching and Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of NaHCO<sub>3</sub>. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).



- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, **SR-16435**, is then purified by flash column chromatography on silica gel to yield the final compound.
- Characterization: The structure and purity of the final product should be confirmed using <sup>1</sup>H
   NMR, <sup>13</sup>C NMR, and High-Resolution Mass Spectrometry (HRMS).

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